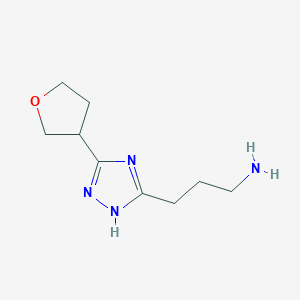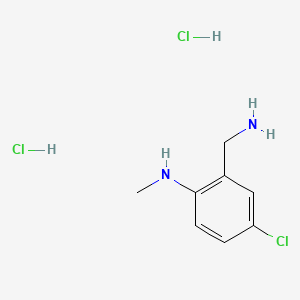![molecular formula C14H14S B13481201 1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Alkyl halides and bases like sodium hydride are typical reagents.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as an antioxidant and in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biological processes, including protein folding and cellular signaling. The compound’s ability to modulate redox states makes it a valuable tool in studying oxidative stress and related diseases.
Comparaison Avec Des Composés Similaires
Biphenyl-4-thiol: Shares a similar biphenyl structure but lacks the ethane linkage.
Ethanethiol: A simpler thiol compound with a single ethane backbone.
4-Mercaptobiphenyl: Another biphenyl thiol with similar properties.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol stands out due to its unique combination of a biphenyl structure and an ethane-thiol linkage. This configuration imparts distinct chemical reactivity and potential for diverse applications, particularly in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H14S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)ethanethiol |
InChI |
InChI=1S/C14H14S/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Clé InChI |
ZPJMLVLSSWHNFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


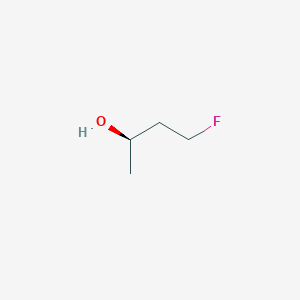
![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)
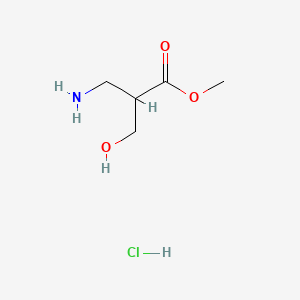


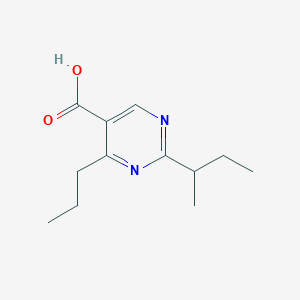
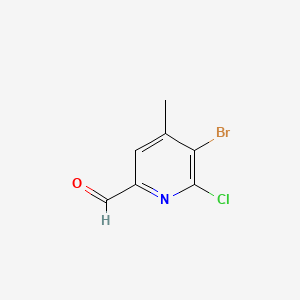
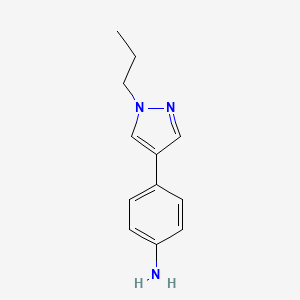
amine](/img/structure/B13481166.png)
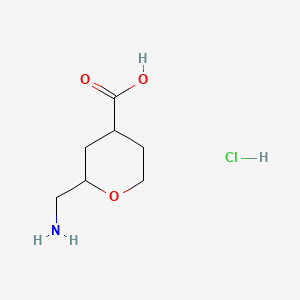
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
